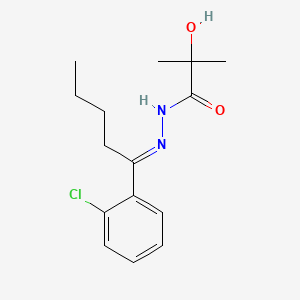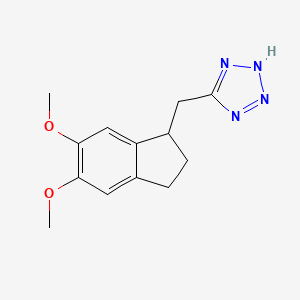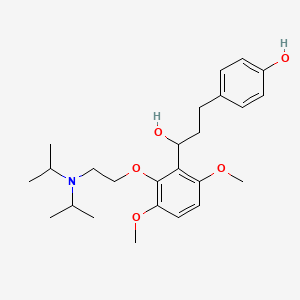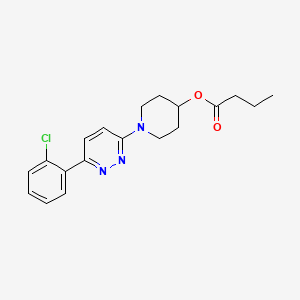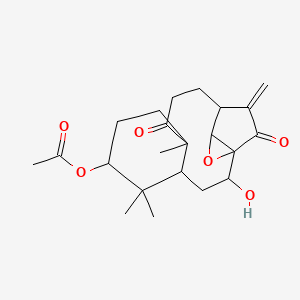
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the desired compound. For instance, the synthesis may involve stirring 4-amino-3-mercapto-1,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones in ethanol at room temperature, followed by refluxing .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the triazole or triazine rings.
科学的研究の応用
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound shares a similar triazole ring but differs in the presence of a thiadiazine ring instead of a triazine ring.
Tris(1,2,4)triazolo(1,3,5)triazine: This compound features a fused triazole and triazine moiety, similar to 1,2,4-Triazolo(4,3-b)(1,2,4)triazine.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of both triazole and triazine rings
特性
CAS番号 |
86870-05-5 |
|---|---|
分子式 |
C19H17N5 |
分子量 |
315.4 g/mol |
IUPAC名 |
6,7-diphenyl-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C19H17N5/c1-13(2)18-21-22-19-20-16(14-9-5-3-6-10-14)17(23-24(18)19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChIキー |
SZJDWUWRMHLJSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


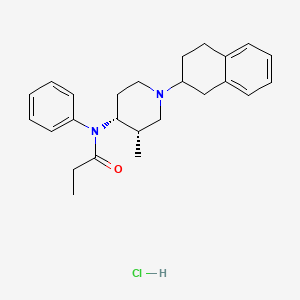

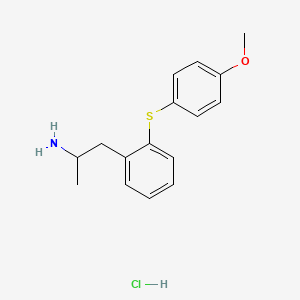
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

